molecular formula C31H37ClN2O8S B10800224 3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea

3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea

Cat. No.: B10800224
M. Wt: 633.2 g/mol
InChI Key: LZVBMKDVEPGGFK-DQEYMECFSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for LDP-392 are not readily available in the literature.
    • Further research would be needed to uncover these details.
  • Chemical Reactions Analysis

    • LDP-392 likely undergoes various reactions due to its dual properties.
    • Common reactions may include oxidation, reduction, and substitution.
    • Specific reagents and conditions would depend on the desired transformation.
    • Major products formed from these reactions remain to be elucidated.
  • Scientific Research Applications

    • LDP-392’s applications span multiple fields:

        Chemistry: Potential use as a tool compound for studying PAF receptors and 5-LO pathways.

        Biology: Investigation of its impact on inflammation and immune responses.

        Medicine: Exploration of its therapeutic potential in conditions related to PAF and LTs.

        Industry: Possible applications in drug development or as a research tool.

  • Mechanism of Action

    • LDP-392’s dual effects arise from its ability to antagonize PAF receptors and inhibit 5-LO.
    • Molecular targets include PAF receptors and enzymes involved in LT synthesis.
    • Pathways affected likely intersect with inflammation and lipid metabolism.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available data.
    • Further research could identify related molecules for comparison.

    Properties

    Molecular Formula

    C31H37ClN2O8S

    Molecular Weight

    633.2 g/mol

    IUPAC Name

    3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea

    InChI

    InChI=1S/C31H37ClN2O8S/c1-34(36)31(35)33-18-21-14-19(15-26(37-2)29(21)41-12-13-43-23-8-6-22(32)7-9-23)24-10-11-25(42-24)20-16-27(38-3)30(40-5)28(17-20)39-4/h6-9,14-17,24-25,36H,10-13,18H2,1-5H3,(H,33,35)/t24-,25-/m0/s1

    InChI Key

    LZVBMKDVEPGGFK-DQEYMECFSA-N

    Isomeric SMILES

    CN(C(=O)NCC1=C(C(=CC(=C1)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O

    Canonical SMILES

    CN(C(=O)NCC1=C(C(=CC(=C1)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O

    Origin of Product

    United States

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